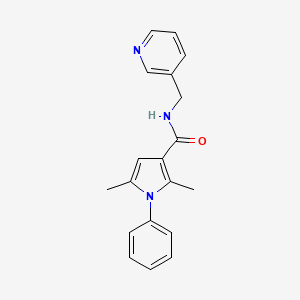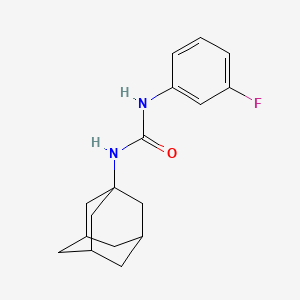![molecular formula C11H15NO2 B7564798 N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7564798.png)
N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide is a chemical compound that belongs to the class of cyclobutane carboxamides. This compound has gained significant attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide involves the modulation of certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This compound has been shown to act as a partial agonist of these receptors, which can lead to the activation of certain signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. These effects include the modulation of neurotransmitter release, the inhibition of certain enzymes, and the activation of certain signaling pathways. This compound has also been shown to exhibit neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide in lab experiments is its potent and selective binding affinity for certain receptors in the central nervous system. This allows for the precise modulation of these receptors and the study of their downstream effects. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for the research and development of N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide. One potential direction is the further exploration of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Another direction is the development of new derivatives of this compound with improved solubility and binding affinity for certain receptors. Additionally, the use of this compound in combination with other drugs or therapies may also be explored for the treatment of neurological disorders.
Synthesis Methods
The synthesis of N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide involves the reaction of furan-2-ethylamine with cyclobutanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under inert conditions. The resulting product is then purified by column chromatography or recrystallization.
Scientific Research Applications
N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. This compound has been shown to exhibit potent and selective binding affinity for certain receptors in the central nervous system, making it a potential candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(10-6-3-7-14-10)12-11(13)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAQOARTYZXGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)
![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B7564729.png)
![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)
![1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7564738.png)

![1,3-Dimethyl-7-[1-(1-phenyltetrazol-5-yl)ethyl]purine-2,6-dione](/img/structure/B7564749.png)
![N-[1-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B7564760.png)
![(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7564769.png)

![N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7564779.png)
![N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7564783.png)
